sodium;3-methyl-2-oxobutanoate
Description
Sodium 3-methyl-2-oxobutanoate (C₅H₇NaO₃; molecular weight 138.1 g/mol) is the sodium salt of 3-methyl-2-oxobutanoic acid (α-ketoisovaleric acid), a branched-chain α-keto acid (BCKA) derived from valine catabolism. It plays critical roles in metabolic pathways, serving as a precursor for pantothenic acid (vitamin B₅) in Escherichia coli and participating in coenzyme A (CoA) biosynthesis via its conversion to 2-dehydropantoate by the enzyme 3-methyl-2-oxobutanoate hydroxymethyltransferase (PanB) .
Properties
IUPAC Name |
sodium;3-methyl-2-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O3.Na/c1-3(2)4(6)5(7)8;/h3H,1-2H3,(H,7,8);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIQBZDCJCRFGKA-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=O)C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NaO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrolysis of Methyl 3-Methyl-2-Oxobutanoate
A common route involves the hydrolysis of methyl 3-methyl-2-oxobutanoate under alkaline conditions. This method leverages the nucleophilic substitution of the methyl ester group by hydroxide ions, yielding the sodium salt upon neutralization.
Procedure :
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Ester Preparation : Methyl 3-methyl-2-oxobutanoate is synthesized via Claisen condensation of ethyl acetoacetate with methyl iodide in the presence of sodium ethoxide.
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Hydrolysis : The ester is treated with aqueous sodium hydroxide (1–2 M) at 60–80°C for 4–6 hours.
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Neutralization : The reaction mixture is acidified to pH 2–3 with hydrochloric acid, followed by addition of sodium bicarbonate to precipitate the sodium salt.
Key Parameters :
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Temperature: Elevated temperatures (≥60°C) accelerate hydrolysis but risk decarboxylation.
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Solvent: Water-methanol mixtures improve solubility and reaction homogeneity.
Yield : 72–85% (laboratory scale), depending on purity of starting materials.
Oxidation of 3-Methyl-2-Hydroxybutanoic Acid
Alternative routes employ oxidation of 3-methyl-2-hydroxybutanoic acid using Dess-Martin periodinane (DMP) or potassium permanganate. This method is favored for high-purity applications but involves costly reagents.
Procedure :
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Substrate Preparation : 3-Methyl-2-hydroxybutanoic acid is synthesized via microbial fermentation or chemical reduction of α-keto precursors.
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Oxidation : The alcohol is treated with DMP in dichloromethane at room temperature for 2–4 hours.
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Salt Formation : The resultant α-keto acid is neutralized with sodium hydroxide and crystallized.
Optimization Insights :
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Catalyst Efficiency : DMP offers superior selectivity (>95%) compared to KMnO4 (70–80%).
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Byproduct Management : Washing with sodium bicarbonate removes residual periodinane byproducts.
Yield : 68–78% (DMP method), 55–65% (KMnO4 method).
Industrial-Scale Production
Industrial synthesis prioritizes cost-effectiveness and scalability, often employing continuous-flow reactors and recycled catalysts.
Continuous Hydrolysis Process
Reactor Design :
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Tubular reactors with inline pH monitoring ensure consistent hydrolysis rates.
Economic Considerations :
Catalytic Oxidation in Aqueous Media
Recent advances utilize heterogeneous catalysts (e.g., Pt/CeO2) for aerobic oxidation of bio-derived 3-methyl-2-hydroxybutanoic acid.
Advantages :
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Eliminates stoichiometric oxidants (e.g., DMP), reducing waste.
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Operates at mild temperatures (50–60°C) and pressures (1–2 bar O2).
Challenges :
Purification and Characterization
Crystallization Techniques
Sodium 3-methyl-2-oxobutanoate is typically purified via recrystallization from ethanol-water mixtures.
Optimized Conditions :
Chromatographic Methods
Ion-exchange chromatography is employed for isotopically labeled variants (e.g., 13C-labeled compounds).
Protocol :
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Column: Dowex 50WX8 (Na+ form).
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Eluent: 0.1 M ammonium acetate buffer (pH 5.0).
Recovery : 90–95% for 13C-labeled products.
Comparative Analysis of Methods
| Method | Starting Material | Conditions | Yield (%) | Purity (%) | Scale Suitability |
|---|---|---|---|---|---|
| Ester Hydrolysis | Methyl ester | 80°C, NaOH, 6 h | 72–85 | 98–99 | Lab/Industrial |
| DMP Oxidation | 2-Hydroxy acid | RT, DMP, 2 h | 68–78 | 99+ | Lab |
| Aerobic Catalysis | Bio-derived hydroxy acid | 60°C, Pt/CeO2, O2 | 75–82 | 97–98 | Industrial |
Chemical Reactions Analysis
Types of Reactions
sodium;3-methyl-2-oxobutanoate undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form [specific products].
Reduction: Reaction with reducing agents under [specific conditions].
Substitution: Replacement of functional groups using [specific reagents].
Common Reagents and Conditions
Oxidizing agents: [Examples of oxidizing agents].
Reducing agents: [Examples of reducing agents].
Substitution reagents: [Examples of substitution reagents].
Major Products Formed
The major products formed from these reactions include [specific compounds], which are of interest due to their [specific properties or applications].
Scientific Research Applications
sodium;3-methyl-2-oxobutanoate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in various chemical reactions.
Biology: Studied for its effects on biological systems and potential therapeutic uses.
Medicine: Investigated for its potential in drug development and treatment of diseases.
Industry: Utilized in the production of [specific industrial products].
Mechanism of Action
The mechanism of action of sodium;3-methyl-2-oxobutanoate involves its interaction with specific molecular targets and pathways. It exerts its effects by:
Binding to molecular targets: Interaction with [specific proteins or enzymes].
Modulating pathways: Influencing [specific biochemical pathways].
Resulting effects: Leading to [specific physiological or biochemical outcomes].
Comparison with Similar Compounds
Physical Properties :
- Melting point: 225°C
- Storage: Stable at +2 to +8°C
- Synonyms: Ketovaline sodium salt, α-ketoisovaleric acid sodium salt
Comparison with Structurally and Functionally Similar Compounds
Enzymatic Efficiency and Substrate Specificity
Table 1: Kinetic Parameters of Lactate Dehydrogenase (LDH) with Substrates
Key Findings :
- Sodium 3-methyl-2-oxobutanoate is a moderate LDH substrate, with its kcat/Km 3000-fold lower than pyruvate but 10-fold higher than other BCKAs due to its shorter carbon chain (4 vs. 5 atoms) .
Metabolic Handling in Maple Syrup Urine Disease (MSUD)
Table 2: Residual Branched-Chain 2-Oxo Acid Dehydrogenase (BCKDH) Activity in MSUD Fibroblasts
| Compound | Residual BCKDH Activity (%) | Reference |
|---|---|---|
| Sodium 3-methyl-2-oxobutanoate | 12 | |
| 4-Methyl-2-oxopentanoate | 13 | |
| (S)-3-Methyl-2-oxopentanoate | 22 | |
| (R)-3-Methyl-2-oxopentanoate | 50 |
Key Findings :
- Sodium 3-methyl-2-oxobutanoate exhibits the lowest residual BCKDH activity in MSUD fibroblasts, highlighting its impaired metabolism compared to longer-chain BCKAs .
Table 3: Reductive Amination by S. thermophilum meso-DAPDH
| Substrate | Enantiomeric Excess (%) | Yield (%) | Reference |
|---|---|---|---|
| Sodium 3-methyl-2-oxobutanoate | 73 | 60 | |
| Ethyl 3-methyl-2-oxobutanoate | 76 | 58 | |
| 4-Methyl-2-oxopentanoate | 81 | 32 |
Key Findings :
- Sodium 3-methyl-2-oxobutanoate shows higher yield (60%) than 4-methyl-2-oxopentanoate (32%) in reductive amination, though enantiomeric excess is slightly lower (73% vs. 81%) .
Structural Analogues and Derivatives
Table 4: Comparison with Structurally Related Compounds
Key Findings :
- The hydroxylation at the β-position in 3-hydroxy-3-methyl-2-oxobutanoic acid alters its metabolic fate compared to sodium 3-methyl-2-oxobutanoate, directing it toward leucine synthesis rather than CoA production .
Q & A
Q. What is the structural and functional characterization of sodium 3-methyl-2-oxobutanoate?
Sodium 3-methyl-2-oxobutanoate (C₅H₇NaO₃, CAS 3715-29-5) is the sodium salt of the α-keto acid derived from valine. Its structure includes a 3-methyl group and a 2-oxo moiety on a butanoate backbone, with the sodium ion stabilizing the carboxylate group. It is hygroscopic and moisture-sensitive, requiring storage in dry conditions . The compound participates in branched-chain amino acid (BCAA) metabolism, serving as a substrate for the mitochondrial enzyme 3-methyl-2-oxobutanoate dehydrogenase (EC 1.2.4.4), a component of the BCKDH complex .
Q. What is the synthetic pathway for sodium 3-methyl-2-oxobutanoate in laboratory settings?
A high-purity (>98%) synthesis involves the base-catalyzed condensation of isobutyraldehyde with diethyl oxalate. Sodium methoxide facilitates the reaction, followed by hydrolysis and neutralization to yield the sodium salt. Critical steps include maintaining anhydrous conditions to prevent side reactions and using C18 reverse-phase chromatography for purification . Alternative methods employ enzymatic decarboxylation of valine derivatives, though chemical synthesis remains more scalable for research use .
Q. How does sodium 3-methyl-2-oxobutanoate integrate into branched-chain amino acid metabolism?
In valine catabolism, transaminases convert valine to 3-methyl-2-oxobutanoate, which is subsequently decarboxylated by the BCKDH complex to form isobutanoyl-CoA. This step is rate-limiting and requires thiamine diphosphate (ThDP) and lipoic acid as cofactors. The enzyme’s specificity for 3-methyl-2-oxobutanoate, 4-methyl-2-oxopentanoate (from leucine), and (S)-3-methyl-2-oxopentanoate (from isoleucine) underscores its role in coordinating BCAA degradation .
Advanced Research Questions
Q. What methodological considerations are critical for quantifying sodium 3-methyl-2-oxobutanoate in biological matrices?
Key challenges include its moisture sensitivity and low stability in aqueous solutions. Researchers should:
- Use lyophilized samples and anhydrous solvents during extraction.
- Employ reverse-phase HPLC with UV detection (210–260 nm) or LC-MS/MS for enhanced specificity. The JECFA-recommended method uses a C18 column with acetonitrile/water gradients and diode-array detection .
- Validate recovery rates using isotopically labeled internal standards (e.g., ¹³C-3-methyl-2-oxobutanoate) to account for matrix effects .
Q. How can contradictions in the compound’s effects on CoA biosynthesis across plant species be resolved?
In Zygophyllum species under salt stress, sodium 3-methyl-2-oxobutanoate upregulation correlates with CoA synthesis in salt-tolerant (ST) plants but not in salt-sensitive (SS) variants. This discrepancy arises from differential expression of branched-chain amino acid transferases (BCATs), which divert the compound toward valine synthesis in SS plants, depleting CoA precursors. Resolving such contradictions requires:
- Comparative transcriptomics/metabolomics to identify regulatory nodes (e.g., BCAT isoforms).
- Exogenous application studies to test if CoA supplementation restores salt tolerance in SS species .
Q. What advanced spectroscopic techniques elucidate the hydration dynamics of sodium 3-methyl-2-oxobutanoate?
Nuclear Magnetic Resonance (NMR) spectroscopy reveals equilibrium between the hydrated gem-diol and keto forms in solution. The keto form dominates at physiological pH (pKa ~2.5 for the oxo group), while hydration increases under acidic conditions. Infrared (IR) spectroscopy confirms structural integrity via C=O stretches at 1,710–1,740 cm⁻¹. These insights inform reactivity in enzymatic assays, where the keto form is the biologically active species .
Q. How is sodium 3-methyl-2-oxobutanoate utilized in metabolic flux analysis (MFA) studies?
In ¹³C fluxomics, isotopically labeled sodium 3-methyl-2-oxobutanoate tracks carbon routing through the BCAA pathway. For example, in E. coli, labeling patterns in pantothenate (vitamin B5) reveal flux bottlenecks at the ketoisovalerate decarboxylase step. Experimental design must account of intracellular pH, as hydration alters tracer incorporation rates .
Data Contradiction Analysis
Q. Why do studies report opposing neuroactive effects of sodium 3-methyl-2-oxobutanoate?
In rodents, the compound induces convulsions via GABAergic inhibition (reducing synaptic GABA levels) and glutamatergic excitation. However, dose-dependent effects and strain-specific metabolic differences (e.g., mitochondrial BCKDH activity) contribute to variability. Resolving contradictions requires:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
